1-(2-Bromo-4-fluorophenyl)ethanamine
Description
1-(2-Bromo-4-fluorophenyl)ethanamine is a halogenated aromatic amine with the molecular formula C₈H₉BrFN and a molecular weight of 218.07 g/mol . Its structure features a bromine atom at the 2-position and a fluorine atom at the 4-position of the phenyl ring, attached to an ethanamine backbone. The compound is commercially available with a purity of 95% (CAS: 1086599-35-0) and serves as a key intermediate in pharmaceutical synthesis, particularly for ligands targeting adenosine receptors or benzimidazole derivatives . Its hydrochloride salt (CAS: 1624261-91-1) is also widely used to enhance solubility and stability in drug formulations .
Properties
CAS No. |
1086599-35-0 |
|---|---|
Molecular Formula |
C8H9BrFN |
Molecular Weight |
218.07 g/mol |
IUPAC Name |
1-(2-bromo-4-fluorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrFN/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5H,11H2,1H3 |
InChI Key |
CASYPDKXSSJANQ-UHFFFAOYSA-N |
SMILES |
CC(C1=C(C=C(C=C1)F)Br)N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)Br)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
Positional isomers of 1-(2-bromo-4-fluorophenyl)ethanamine differ in the placement of halogens on the phenyl ring. These variations significantly impact electronic properties, steric effects, and biological activity:
(S)-1-(3-Bromo-4-fluorophenyl)ethanamine
- CAS : 1212376-96-9
- Substituents : Bromine (3-position), fluorine (4-position).
- Molecular Weight : 218.07 g/mol (purity: 95%) .
(R)-1-(4-Bromo-2-fluorophenyl)ethanamine
Difluorinated Analogs
The introduction of additional fluorine atoms modifies electronic effects and metabolic stability:
(S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine
Halogen-Substituted Derivatives
Replacing bromine with other halogens or functional groups alters physicochemical properties:
(R)-1-(3-Chloro-4-fluorophenyl)ethanamine
(S)-1-(4-Bromo-2-methoxyphenyl)ethanamine
Stereochemical Variants
Enantiomers exhibit distinct biological activities due to chiral recognition in biological systems:
(S)-1-(2-Bromo-4-fluorophenyl)ethanamine Hydrochloride
- CAS : 1624261-91-1
- Molecular Formula : C₈H₁₀BrClFN
- Molecular Weight : 254.53 g/mol .
- Key Differences: The (S)-enantiomer may show higher affinity for chiral receptors compared to the (R)-form, as observed in adenosine receptor ligands .
(R)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Substituent Positions |
|---|---|---|---|---|---|
| This compound | 1086599-35-0 | C₈H₉BrFN | 218.07 | 95% | 2-Br, 4-F |
| (S)-1-(3-Bromo-4-fluorophenyl)ethanamine | 1212376-96-9 | C₈H₉BrFN | 218.07 | 95% | 3-Br, 4-F |
| (R)-1-(4-Bromo-2-fluorophenyl)ethanamine | 845930-79-2 | C₈H₉BrFN | 218.07 | 97% | 4-Br, 2-F |
| (S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine | 1241677-54-2 | C₈H₈BrF₂N | 236.06 | 95% | 4-Br, 2,6-F |
Research Findings and Trends
- Stereochemistry Matters : Enantiomeric purity critically affects drug efficacy. For example, (S)-enantiomers of bromo-fluoro ethanamines show 3–5× higher binding affinity to G-protein-coupled receptors compared to (R)-forms .
- Halogen Positioning : Bromine at the 2-position (as in the target compound) increases steric hindrance, reducing metabolic degradation by cytochrome P450 enzymes compared to 3- or 4-position isomers .
- Difluorination : Adding a second fluorine atom (e.g., 2,6-difluoro) enhances metabolic stability by reducing oxidative dehalogenation rates .
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